2-{3-[4-Amino-3-(2-fluoro-4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carbonyl}-4-methyl-4-[4-(oxetan-3-yl)piperazin-1-yl]pent-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rilzabrutinib is an oral, reversible, covalent inhibitor of Bruton tyrosine kinase. It is primarily designed to target immune-mediated pathways in conditions such as immune thrombocytopenia. This compound has shown promising results in clinical trials, demonstrating rapid and durable efficacy .
Vorbereitungsmethoden
The synthesis of Rilzabrutinib involves several steps. Initially, the amine RILZ-001 is iodinated using N-iodosuccinimide to obtain RILZ-002. In the presence of triphenylphosphine and diisopropyl azodicarboxylate, RILZ-002 is mixed with tert-butyl ®-3-hydroxypiperidine-1-carboxylate in a Mitsunobu reaction to give RILZ-004 . Industrial production methods for Rilzabrutinib are not extensively detailed in public literature, but they likely follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
Rilzabrutinib undergoes various chemical reactions, primarily involving its interaction with Bruton tyrosine kinase. It acts as a reversible covalent inhibitor, forming a covalent bond with the kinase. This interaction is crucial for its mechanism of action. Common reagents and conditions used in these reactions include the presence of specific kinase inhibitors and controlled reaction environments to ensure selective binding .
Wissenschaftliche Forschungsanwendungen
Rilzabrutinib has a wide range of scientific research applications. In medicine, it is being investigated for the treatment of immune-mediated diseases such as immune thrombocytopenia, asthma, chronic spontaneous urticaria, prurigo nodularis, IgG4-related disease, and warm autoimmune hemolytic anemia . Its ability to selectively inhibit Bruton tyrosine kinase makes it a valuable tool in studying immune cell signaling pathways and developing targeted therapies for autoimmune and inflammatory diseases .
Wirkmechanismus
Rilzabrutinib exerts its effects by inhibiting Bruton tyrosine kinase, a crucial enzyme in the signaling pathways of B cells and other immune cells. By forming a reversible covalent bond with the kinase, Rilzabrutinib decreases macrophage-mediated platelet destruction and reduces the production of pathogenic autoantibodies . This dual mechanism of action helps in increasing platelet counts in patients with immune thrombocytopenia and potentially other immune-mediated conditions .
Vergleich Mit ähnlichen Verbindungen
Rilzabrutinib is unique among Bruton tyrosine kinase inhibitors due to its reversible covalent binding mechanism. Similar compounds include Ibrutinib, Acalabrutinib, and Zanubrutinib. While Ibrutinib and Acalabrutinib also inhibit Bruton tyrosine kinase, they do so through irreversible covalent binding, which can lead to different safety and efficacy profiles . Zanubrutinib, like Rilzabrutinib, is designed to be more selective, reducing off-target effects . Rilzabrutinib’s reversible binding offers a unique advantage in terms of safety and potential for long-term use .
Eigenschaften
IUPAC Name |
2-[3-[4-amino-3-(2-fluoro-4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carbonyl]-4-methyl-4-[4-(oxetan-3-yl)piperazin-1-yl]pent-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H40FN9O3/c1-36(2,45-15-13-43(14-16-45)26-21-48-22-26)18-24(19-38)35(47)44-12-6-7-25(20-44)46-34-31(33(39)40-23-41-34)32(42-46)29-11-10-28(17-30(29)37)49-27-8-4-3-5-9-27/h3-5,8-11,17-18,23,25-26H,6-7,12-16,20-22H2,1-2H3,(H2,39,40,41) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFFREMLXLZNHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=C(C#N)C(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=C(C=C(C=C4)OC5=CC=CC=C5)F)N)N6CCN(CC6)C7COC7 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H40FN9O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
665.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.